4-Fluoro-3-(trifluoromethoxy)benzyl bromide chemical properties
4-Fluoro-3-(trifluoromethoxy)benzyl bromide chemical properties
Topic: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3][4][5]
Executive Summary
4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 86256-50-0 ) is a specialized fluorinated electrophile utilized primarily as a building block in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Distinguished by the simultaneous presence of a para-fluorine and a meta-trifluoromethoxy group, this molecule offers a unique electronic and steric profile. It serves as a critical "linker" reagent, enabling the introduction of the lipophilic 4-fluoro-3-(trifluoromethoxy)benzyl moiety into target scaffolds, thereby modulating potency, metabolic stability, and membrane permeability.
Physicochemical Characterization
The compound is an alkyl halide characterized by high reactivity toward nucleophiles. The combination of the electron-withdrawing fluorine and trifluoromethoxy groups creates an electron-deficient aromatic ring, influencing both the acidity of the benzylic protons and the electrophilicity of the methylene carbon.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 4-Fluoro-3-(trifluoromethoxy)benzyl bromide |
| IUPAC Name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene |
| CAS Number | 86256-50-0 |
| Molecular Formula | |
| Molecular Weight | 273.02 g/mol |
| Physical State | Liquid or low-melting solid (Ambient) |
| Appearance | Clear, colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform |
| Reactivity Class | Alkylating Agent; Lachrymator; Corrosive |
Electronic & Structural Analysis
-
Trifluoromethoxy Group (
): Positioned at the meta position relative to the bromomethyl group, the moiety is a "super-halogen." It is strongly electron-withdrawing (Hammett ) and highly lipophilic (Hansch ), often used to improve blood-brain barrier (BBB) penetration. -
Fluorine Atom (
): Positioned para to the bromomethyl group, it provides metabolic blocking at the 4-position, preventing oxidative metabolism (e.g., hydroxylation) of the aromatic ring. -
Benzylic Bromide: The
bond is activated for nucleophilic displacement ( ) due to the benzylic stabilization of the transition state, further enhanced by the inductive electron-withdrawing effects of the ring substituents.
Synthetic Accessibility
The industrial preparation of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide typically proceeds via the radical bromination of its toluene precursor. This route is preferred for its scalability and atom economy.
Mechanism: Wohl-Ziegler Bromination
The synthesis involves the reaction of 4-Fluoro-3-(trifluoromethoxy)toluene with N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.
Critical Process Parameters:
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (greener alternative). -
Initiation: Thermal reflux or photochemical irradiation.
-
Purification: Silica gel chromatography is often required to remove the gem-dibromide byproduct, which can form if the reaction is over-run.
Figure 1: Radical bromination pathway for the synthesis of the target molecule.[2]
Reactivity Profile & Transformations
The versatility of 4-Fluoro-3-(trifluoromethoxy)benzyl bromide lies in its dual reactivity: it is an excellent electrophile for
A. Nucleophilic Substitution ( )
The benzylic carbon is highly susceptible to attack by nucleophiles.
-
Amination: Reaction with primary/secondary amines yields secondary/tertiary benzylamines.
-
Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) creates ether linkages, common in receptor antagonists.
-
Thioetherification: Reaction with thiols generates thioethers.
B. Metal-Mediated Coupling
-
Zinc Insertion: Treatment with activated Zinc dust in THF generates the benzylic zinc reagent (Negishi precursor), which can undergo Pd-catalyzed cross-coupling with aryl halides.
-
Magnesium Insertion: Formation of the Grignard reagent is possible but requires low temperatures (-78°C) to prevent Wurtz-type homocoupling (dimerization).
Figure 2: Divergent reactivity pathways demonstrating the utility of the scaffold in library synthesis.
Medicinal Chemistry Applications
The 4-fluoro-3-(trifluoromethoxy)benzyl moiety is a privileged substructure in modern drug design.
Lipophilicity Modulation
The
-
Membrane Permeability: Enhanced passive transport across cell membranes.
-
BBB Penetration: Critical for CNS-active drugs.
Metabolic Stability
The 4-position of a benzyl ring is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes (CYP450).
-
Fluorine Blockade: The C-F bond at the 4-position is metabolically inert, effectively blocking para-hydroxylation and extending the drug's half-life (
). -
Electronic Deactivation: The electron-withdrawing nature of the 3-
and 4-F groups deactivates the ring toward oxidative metabolism.
Conformational Control
The
Handling and Safety Protocols
As a benzylic bromide, this compound poses specific hazards that require strict adherence to safety protocols.
-
Lachrymator: The compound is a potent tear gas agent. It attacks mucous membranes and eyes.[4] Engineering Control: All handling must occur within a certified chemical fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[4]
-
Storage: Moisture sensitive.[5] Store under inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent hydrolysis to the corresponding benzyl alcohol and HBr.
Emergency Protocol:
-
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by copious water.
-
Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses if present.
References
-
ChemicalBook. (2024). 4-Fluoro-3-(trifluoromethoxy)benzyl bromide Properties and Suppliers. Retrieved from
-
Key Organics. (2024). Product Data: 4-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS 86256-50-0).[6][7][1] Retrieved from
- Leroux, F. et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6(10). (Contextual reference for OCF3 properties).
- Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Contextual reference for Fluorine metabolic blocking).
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
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